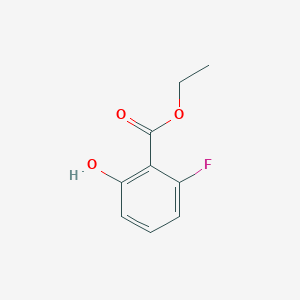

Ethyl 2-fluoro-6-hydroxybenzoate

Description

BenchChem offers high-quality Ethyl 2-fluoro-6-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-fluoro-6-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJWEFFWYJTGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Overview of Fluorinated Benzoate Esters in Contemporary Organic Chemistry

Fluorinated benzoate (B1203000) esters represent a class of organic compounds that have garnered considerable attention in contemporary chemical research. The introduction of fluorine atoms into a benzoate ester molecule can dramatically alter its physical, chemical, and biological properties. ontosight.ainih.gov This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov These characteristics can influence factors such as a molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. nih.gov

In the realm of materials science, for instance, fluorinated compounds are integral to the development of liquid crystals. The strategic placement of fluorine can influence the mesomorphic properties of these materials, which are crucial for display technologies. bohrium.comscispace.com Research has shown that the degree and position of fluorination can impact the stability of different liquid crystal phases. bohrium.com

Furthermore, in medicinal chemistry and agrochemical research, the incorporation of fluorine is a well-established strategy for enhancing the efficacy of bioactive molecules. ontosight.ai Fluorine substitution can improve a drug's metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging its therapeutic effect. It can also modulate the acidity of nearby functional groups, which can be critical for a molecule's interaction with its biological target. nih.gov

The synthesis of these valuable compounds can be achieved through various established methods, such as the esterification of the corresponding fluorinated benzoic acid. ontosight.ai The versatility of fluorinated benzoate esters as intermediates allows for the construction of more complex and functionally diverse molecules. ontosight.ai

Significance of Ortho Fluorohydroxybenzoate Systems in Academic Research

The specific arrangement of substituents in Ethyl 2-fluoro-6-hydroxybenzoate, known as an ortho-fluorohydroxybenzoate system, is of particular interest to academic researchers. The placement of a fluorine atom adjacent to a hydroxyl group on the benzene (B151609) ring creates a unique electronic and steric environment. This arrangement can lead to intramolecular hydrogen bonding between the fluorine and the hydroxyl proton, influencing the molecule's conformation and reactivity.

This structural motif is a key building block in the synthesis of more complex molecules with tailored properties. The interplay between the electron-withdrawing fluorine atom and the electron-donating hydroxyl group can direct the course of further chemical transformations on the aromatic ring, allowing for regioselective synthesis of polysubstituted aromatic compounds.

The presence of both a nucleophilic hydroxyl group and an ester functionality provides multiple sites for chemical modification. This versatility makes ortho-fluorohydroxybenzoate systems valuable platforms for developing novel compounds with potential applications in various fields, from pharmaceuticals to materials science. The ability to fine-tune the electronic properties of the benzene ring through the strategic placement of the fluoro and hydroxy groups is a powerful tool for molecular design.

Current Research Landscape and Future Directions for Ethyl 2 Fluoro 6 Hydroxybenzoate

Esterification Pathways from 2-fluoro-6-hydroxybenzoic Acid

The most direct route to ethyl 2-fluoro-6-hydroxybenzoate begins with its corresponding carboxylic acid, 2-fluoro-6-hydroxybenzoic acid. sigmaaldrich.comnih.gov This precursor can be esterified using several established chemical methods.

Direct Acid-Catalyzed Esterification with Ethanol (B145695): Optimization of Reaction Parameters

Direct esterification, a common and fundamental organic reaction, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. 4college.co.ukyoutube.com In the case of ethyl 2-fluoro-6-hydroxybenzoate synthesis, 2-fluoro-6-hydroxybenzoic acid is reacted with ethanol. nih.gov To drive the equilibrium towards the product side, a strong acid catalyst is typically employed. 4college.co.uk

Optimization of reaction parameters is crucial for maximizing the yield and purity of the desired ester. Key parameters that are often adjusted include:

Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are commonly used. researchgate.netchemicalbook.com The choice and concentration of the catalyst can significantly influence the reaction rate.

Temperature: The reaction is often heated to increase the rate of esterification. chemicalbook.com However, the temperature must be carefully controlled to avoid potential side reactions or degradation of the starting materials or product.

Reaction Time: The duration of the reaction is optimized to ensure maximum conversion of the carboxylic acid to the ester.

Removal of Water: As water is a byproduct of the reaction, its removal can shift the equilibrium towards the formation of the ester, thereby increasing the yield. 4college.co.uk

A general representation of this reaction is the esterification of salicylic (B10762653) acid (2-hydroxybenzoic acid) with ethanol, which is analogous to the synthesis of the title compound. nih.govchemicalbook.com

Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Benzoic Acid Derivatives

| Parameter | Typical Conditions |

| Reactants | 2-fluoro-6-hydroxybenzoic acid, Ethanol |

| Catalyst | Concentrated H₂SO₄, p-Toluenesulfonic acid |

| Temperature | Reflux |

| Notes | Removal of water can improve yield. |

Acyl Halide Routes: Synthesis of Intermediate 2-fluoro-6-hydroxybenzoyl Chloride and Subsequent Esterification

An alternative to direct acid-catalyzed esterification involves a two-step process via an acyl halide intermediate. This method can be particularly useful when the direct esterification is slow or gives low yields. In this approach, 2-fluoro-6-hydroxybenzoic acid is first converted to its more reactive acyl chloride derivative, 2-fluoro-6-hydroxybenzoyl chloride.

The synthesis of the acyl chloride is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-fluoro-6-hydroxybenzoyl chloride is then reacted with ethanol in the presence of a base, such as pyridine, to yield ethyl 2-fluoro-6-hydroxybenzoate. The base serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the esterification step.

While no specific literature was found detailing the synthesis of 2-fluoro-6-hydroxybenzoyl chloride, the preparation of similar compounds like 2-chloro-6-fluorobenzyl chloride from 2-chloro-6-fluorotoluene (B1346809) suggests that halogenation of the benzoic acid derivative is a feasible route. google.comsigmaaldrich.com

Advanced Synthetic Strategies for Fluorinated Benzoate (B1203000) Esters

Beyond the classical esterification methods, several advanced strategies have been developed for the synthesis of fluorinated benzoate esters. These techniques offer greater control over the placement of the fluorine atom and can provide access to a wider range of fluorinated compounds.

Regioselective Fluorination Techniques Applied to Benzoic Acid Derivatives

Regioselective fluorination allows for the direct introduction of a fluorine atom at a specific position on the benzene (B151609) ring of a benzoic acid derivative. This is a powerful tool for creating novel fluorinated compounds that may not be accessible through other means.

One common method involves the use of electrophilic fluorinating agents, such as Selectfluor®, which can selectively fluorinate aromatic compounds. researchgate.netmdpi.com The directing effect of existing substituents on the benzene ring plays a crucial role in determining the position of fluorination. For instance, the fluorination of 7-oxo-1,2,4-benzotriazines occurs regioselectively at the enamine-activated position. mdpi.com Another approach involves a palladium-catalyzed C-H bond fluorination. google.com Additionally, a photoinduced ligand-to-metal charge transfer (LMCT) strategy has been developed for the decarboxylative fluorination of benzoic acids. nih.gov

Enzymatic Synthesis Approaches for Benzoate Esters

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing benzoate esters. researchgate.net Lipases are a class of enzymes that are commonly used to catalyze esterification reactions. nih.gov These reactions are often carried out under mild conditions, which can help to prevent side reactions and preserve the integrity of sensitive functional groups.

The enzymatic synthesis of methyl benzoate has been reported using Candida rugosa lipase (B570770) in a heterogeneous medium. nih.gov Similarly, benzyl (B1604629) benzoate has been synthesized using immobilized lipases. researchgate.net The efficiency of enzymatic esterification can be influenced by various factors, including the choice of enzyme, the solvent system, temperature, and the molar ratio of the substrates. researchgate.netnih.gov A process for the enzymatic synthesis of carboxylic esters involves sparging to remove the water of reaction. google.com

Table 2: Examples of Enzymatic Synthesis of Benzoate Esters

| Enzyme | Substrates | Product | Key Findings |

| Candida rugosa lipase | Benzoic acid, Methanol | Methyl benzoate | Good yields achieved in a hexane/toluene mixture. nih.gov |

| Immobilized lipases | Benzoic anhydride, Benzyl alcohol | Benzyl benzoate | High conversions (up to 97%) were achieved. researchgate.net |

| Lipase | Carboxylic acid, Alcohol | Carboxylic ester | Removal of water by sparging improved conversion. google.com |

Continuous Flow Processes and Scalable Production Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemicals, offering advantages such as improved safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch processes. researchgate.netnih.gov The esterification of benzoic acid has been successfully demonstrated in a continuous flow microwave reactor, achieving high yields in short reaction times. researchgate.netcolab.ws

A continuous process for preparing benzoic acid esters has been developed, which involves a series of at least three esterification reactions. google.com This method allows for the production of highly pure esters. google.com Transesterification of crude methyl benzoate to other benzoic acid esters, such as benzyl and butyl benzoate, has also been studied using both batch and reactive distillation processes, with high conversions reported. acs.org These continuous and semi-continuous methods are promising for the large-scale production of ethyl 2-fluoro-6-hydroxybenzoate and other valuable benzoate esters.

An in-depth examination of the chemical compound Ethyl 2-fluoro-6-hydroxybenzoate reveals intricate synthetic pathways and rigorous analytical methodologies. This article focuses exclusively on the retrosynthetic analysis for its precursors and the techniques employed for the purification and purity assessment of the final synthetic products.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Fluoro 6 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 2-fluoro-6-hydroxybenzoate, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, the protons of the ethyl group exhibit characteristic signals. The methyl (CH₃) protons typically appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet due to coupling with the methyl protons. The aromatic protons on the benzene (B151609) ring show distinct chemical shifts and coupling patterns influenced by the electron-withdrawing fluorine and electron-donating hydroxyl and ester groups. The hydroxyl proton often appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group typically resonates at a downfield chemical shift. The aromatic carbons show a range of chemical shifts determined by the substituents on the ring. The fluorine atom causes a direct C-F coupling, which can be observed for the carbon atom it is attached to, and smaller couplings to more distant carbons. The ethyl group carbons also show distinct resonances.

Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-fluoro-6-hydroxybenzoate Derivatives

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | [Data not available] | [Data not available] | [Data not available] |

| ¹³C | [Data not available] | [Data not available] | [Data not available] |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes within ethyl 2-fluoro-6-hydroxybenzoate. nih.gov

The FT-IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) stretching vibration, typically a broad band. The carbonyl (C=O) stretching vibration of the ester group will appear as a strong, sharp band. The C-F stretching vibration will also be present, along with various C-H and C-C stretching and bending vibrations of the aromatic ring and the ethyl group. nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.govuctm.edu The aromatic ring vibrations are often strong in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for Ethyl 2-fluoro-6-hydroxybenzoate

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 (broad) | FT-IR |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman |

| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, Raman |

| C=O Stretch (Ester) | 1700-1730 | FT-IR, Raman |

| C=C Stretch (Aromatic) | 1450-1600 | FT-IR, Raman |

| C-O Stretch (Ester) | 1100-1300 | FT-IR, Raman |

| C-F Stretch | 1000-1400 | FT-IR |

Note: These are general ranges and the exact peak positions can vary.

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of ethyl 2-fluoro-6-hydroxybenzoate. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the molecular formula C₉H₉FO₃. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the loss of the entire ester group. libretexts.org The presence of the aromatic ring leads to the formation of a stable benzoyl cation or related fragments. The fragmentation pattern can help to confirm the connectivity of the atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of the ethyl 2-fluoro-6-hydroxybenzoate molecule. The benzene ring, being a chromophore, absorbs UV light, leading to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov

The positions and intensities of the absorption maxima (λmax) are influenced by the substituents on the benzene ring. The hydroxyl and ester groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzene. This technique is useful for confirming the presence of the aromatic ring and studying the effects of the substituents on the electronic structure.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the most definitive methods for determining the three-dimensional structure of ethyl 2-fluoro-6-hydroxybenzoate in the solid state. mdpi.com If a suitable single crystal can be grown, X-ray crystallography can provide precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com This information reveals the conformation of the molecule, including the orientation of the ester group relative to the aromatic ring and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. researchgate.net Powder XRD can be used to characterize the crystalline form of the bulk material. researchgate.net

Computational and Theoretical Investigations of Ethyl 2 Fluoro 6 Hydroxybenzoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Predictions

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like ethyl 2-fluoro-6-hydroxybenzoate, a DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy on the potential energy surface. Functionals like B3LYP or ωB97XD combined with a basis set such as 6-311+G(d,p) are commonly used for this purpose. nih.govexlibrisgroup.com The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the C=O bond, the bending of the O-H group, or vibrations of the aromatic ring.

Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons, acting as a nucleophile or Lewis base. A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO : This is the lowest energy orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons, acting as an electrophile or Lewis acid. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For ethyl 2-fluoro-6-hydroxybenzoate, the analysis would reveal how the electron-withdrawing fluorine atom and the electron-donating hydroxyl and ester groups influence the energy and distribution of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Compound

This table demonstrates the type of data a DFT calculation would yield. The values are for a structurally related compound, as specific data for ethyl 2-fluoro-6-hydroxybenzoate is not available.

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.29 |

| HOMO-LUMO Gap | 5.56 |

Note: Data is illustrative and not for ethyl 2-fluoro-6-hydroxybenzoate.

Conformational Analysis and Exploration of Potential Energy Surfaces

The presence of rotatable bonds—specifically around the ester group (C-O) and the hydroxyl group (C-O)—means that ethyl 2-fluoro-6-hydroxybenzoate can exist in multiple conformations. A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). This exploration identifies the most stable conformer(s) and the energy barriers for converting between them. Such studies on similar molecules, like 2-fluorobenzaldehydes, have shown that the relative orientation of substituents can significantly impact stability. exlibrisgroup.com For the target molecule, the analysis would focus on the interplay between the ester group, the adjacent fluorine atom, and the hydroxyl group, particularly regarding the formation of intramolecular hydrogen bonds.

Reaction Mechanism Studies and Transition State Identification using Computational Methods

Should ethyl 2-fluoro-6-hydroxybenzoate be involved in a chemical reaction, computational methods can elucidate the step-by-step mechanism. By modeling the interaction with another reactant, chemists can map the entire reaction pathway from reactants to products. A key part of this process is identifying the transition state (TS)—the highest energy point along the reaction coordinate. The TS structure provides insight into the geometry of the activated complex, and its energy determines the activation energy of the reaction. Techniques like Molecular Electron Density Theory (MEDT) are used to analyze the flow of electron density during the reaction, classifying the mechanism. For example, a study on a reaction involving a furan (B31954) derivative and a nitroalkene used computational methods to identify zwitterionic intermediates and rule out a previously proposed mechanism.

Computational Insights into Intramolecular and Intermolecular Interactions

The specific arrangement of functional groups in ethyl 2-fluoro-6-hydroxybenzoate allows for significant intramolecular and intermolecular interactions.

Intramolecular Hydrogen Bonding : A strong intramolecular hydrogen bond is expected between the hydrogen of the hydroxyl group (-OH) and the oxygen of the adjacent ester's carbonyl group (C=O). Computational analysis would precisely calculate the length and strength of this bond, which significantly stabilizes the molecule's preferred conformation.

Intermolecular Interactions : In a condensed phase (liquid or solid), molecules of ethyl 2-fluoro-6-hydroxybenzoate would interact with each other. DFT can model these interactions, which include hydrogen bonding (if the intramolecular bond is not exclusively formed) and π–π stacking between aromatic rings. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. nih.gov

Halogen Bonding : While less common than hydrogen bonding, the fluorine atom could potentially act as a halogen bond acceptor in certain intermolecular arrangements, though this is generally a weak interaction.

Computational studies on related ester compounds have successfully used methods like Atoms in Molecules (AIM) and Non-Covalent Interaction (NCI) analysis to characterize weak intermolecular forces, such as C-H···O interactions.

Research Applications and Emerging Potentials of Fluorinated Benzoate Esters

Role as Chemical Synthons and Building Blocks in Complex Organic Molecule Construction

Ethyl 2-fluoro-6-hydroxybenzoate, a fluorinated aromatic ester, possesses a unique combination of functional groups that make it a potentially valuable synthon, or building block, for the synthesis of more complex organic molecules. The strategic placement of the fluorine atom, hydroxyl group, and ethyl ester on the benzene (B151609) ring offers multiple reactive sites for chemical modification. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, while the hydroxyl and ester groups provide handles for a variety of chemical transformations, including etherification, esterification, and coupling reactions.

Application in the Synthesis of Fine Chemicals and Intermediates

While specific, documented industrial-scale applications of ethyl 2-fluoro-6-hydroxybenzoate in the synthesis of fine chemicals are not extensively reported in publicly available literature, its structural motifs are present in various bioactive molecules. Fluorinated aromatic compounds are integral to the development of pharmaceuticals and specialty chemicals. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. Therefore, ethyl 2-fluoro-6-hydroxybenzoate could serve as a precursor for the synthesis of novel drug candidates and other high-value chemical intermediates. For instance, related fluorinated and hydroxylated benzoic acid derivatives are key components in the synthesis of certain antifungal agents and other therapeutic compounds. A related compound, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, is a crucial intermediate in the synthesis of the broad-spectrum antifungal drug voriconazole. google.com

Precursors for Polyketide Derivatives through Mutasynthesis

Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Mutasynthesis is a technique that involves feeding a modified precursor to a mutant microorganism that is blocked in the biosynthesis of its natural polyketide. The microorganism's enzymatic machinery can then incorporate the synthetic precursor to generate novel, "unnatural" polyketide derivatives.

Fluorinated precursors are of particular interest in mutasynthesis as the incorporation of fluorine can lead to polyketides with enhanced biological activity or novel modes of action. While direct studies employing ethyl 2-fluoro-6-hydroxybenzoate in mutasynthesis are not readily found, the principle has been demonstrated with other fluorinated benzoic acid derivatives. The structural similarity of ethyl 2-fluoro-6-hydroxybenzoate to natural polyketide starter units suggests its potential as a substrate for polyketide synthases, opening avenues for the creation of new fluorinated polyketides with potentially valuable pharmacological properties.

Contributions to Materials Science Research

The unique electronic and physical properties imparted by fluorine atoms make fluorinated organic compounds attractive for applications in materials science. The high electronegativity and small size of fluorine can significantly influence intermolecular interactions, leading to materials with desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.

Exploration in Liquid Crystalline Systems

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their ability to modify the dielectric anisotropy and viscosity of the liquid crystal mixture. The introduction of a fluorine atom can also influence the mesophase behavior, which is the temperature range over which the material exhibits liquid crystalline properties. Although there is no specific research detailing the use of ethyl 2-fluoro-6-hydroxybenzoate in liquid crystalline systems, its rigid aromatic core and the presence of a polar fluorine atom are features commonly found in liquid crystal molecules. Further research could explore its potential as a component in novel liquid crystal mixtures.

Development of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They are crucial components in a variety of photonic technologies, including frequency conversion, optical switching, and data storage. Organic molecules with a high degree of π-conjugation and a significant difference in electron density between donor and acceptor groups often exhibit strong NLO properties.

While there are no specific NLO studies on ethyl 2-fluoro-6-hydroxybenzoate, related benzoate (B1203000) esters have been investigated for their NLO properties. researchgate.net The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the aromatic ring of ethyl 2-fluoro-6-hydroxybenzoate could create a push-pull system, which is a key design principle for NLO chromophores. The potential for this compound to be incorporated into polymeric or crystalline materials with significant NLO activity warrants further investigation.

Applications in Agrochemical Research and Development

The introduction of fluorine into agrochemicals can have a profound impact on their biological activity, selectivity, and environmental persistence. Fluorinated compounds are found in many commercially successful herbicides, insecticides, and fungicides. The fluorine atom can block metabolic pathways in pests, enhance the binding of the molecule to its target site, and improve its transport properties within the plant.

While there is no direct evidence of ethyl 2-fluoro-6-hydroxybenzoate being used as an agrochemical, its structural features suggest it could be a valuable building block for the synthesis of new crop protection agents. For example, a related compound, 2-fluoro-6-(trifluoromethyl)pyridine, is an intermediate in the synthesis of the fungicide ZEN 90160. google.com The combination of the fluoro and hydroxylated benzoate scaffold in ethyl 2-fluoro-6-hydroxybenzoate provides a starting point for the development of novel herbicides, fungicides, or insecticides with potentially improved efficacy and environmental profiles.

Interactive Data Tables

Table 1: General Properties of Fluorinated Benzoate Esters

| Property | General Observation for Fluorinated Benzoate Esters | Potential Implication for Ethyl 2-fluoro-6-hydroxybenzoate |

| Metabolic Stability | Increased due to the strength of the C-F bond. | Enhanced stability in biological systems, potentially leading to longer-lasting effects in pharmaceutical or agrochemical applications. |

| Lipophilicity | Generally increased, affecting membrane permeability. | Improved ability to cross biological membranes, which can be advantageous for drug delivery and pesticide uptake. |

| Binding Affinity | Can be enhanced through specific fluorine-protein interactions. | Potentially stronger and more specific binding to target enzymes or receptors. |

| Acidity of Phenolic -OH | The pKa of a nearby hydroxyl group can be altered. | Modified reactivity and interaction profile of the hydroxyl group. |

Table 2: Potential Research Directions for Ethyl 2-fluoro-6-hydroxybenzoate

| Research Area | Specific Focus | Rationale |

| Medicinal Chemistry | Synthesis of novel anti-inflammatory or analgesic compounds. | The 2-hydroxybenzoic acid (salicylic acid) scaffold is a well-known pharmacophore. Fluorination could enhance activity. |

| Materials Science | Incorporation into polymers for high-performance applications. | The thermal and chemical stability conferred by fluorine could lead to robust materials. |

| Agrochemical Discovery | Use as a scaffold for new herbicidal or fungicidal agents. | The combination of a fluorinated ring and a benzoate ester is a common feature in modern agrochemicals. |

Intermediate in the Synthesis of Agrochemical Active Ingredients

Fluorinated aromatic compounds are integral building blocks in the development of modern agrochemicals. The strategic incorporation of fluorine can enhance the efficacy, metabolic stability, and target-binding affinity of active ingredients. acs.org While specific, commercially significant agrochemicals directly using Ethyl 2-fluoro-6-hydroxybenzoate as a named intermediate are not widely documented in public literature, its structural motifs are representative of those found in advanced pesticidal and herbicidal molecules. Benzoate esters, in general, are explored for their pesticidal properties, and the substitution pattern, including the presence of halogens like fluorine, is a key area of structure-activity relationship (SAR) studies. acs.orgnih.gov The synthesis of complex active ingredients often involves multiple steps where fluorinated intermediates, such as functionalized benzoate esters, are crucial for constructing the final molecule.

Modulation of Agrochemical Efficacy through Fluorine Substitution

The substitution of hydrogen with fluorine in a benzoate ester can dramatically influence its biological activity as a potential agrochemical. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—are responsible for these modulations.

Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to oxidative metabolism by enzymes in target pests or the environment. This can increase the bioavailability and persistence of the agrochemical, potentially leading to greater efficacy.

Binding Affinity: Fluorine can alter the electronic distribution of the aromatic ring, influencing how the molecule interacts with its biological target (e.g., an enzyme or receptor in an insect or weed). It can participate in hydrogen bonding and other non-covalent interactions, which can either increase or decrease binding affinity. Studies on various benzoate analogs have shown that electron-withdrawing substituents, such as halogens, can significantly affect insecticidal toxicity. nih.gov

Lipophilicity and Transport: The introduction of fluorine can increase the lipophilicity of a molecule, which affects its ability to cross biological membranes, such as the waxy cuticle of an insect or a plant leaf. This property is crucial for the compound to reach its site of action.

Table 1: Influence of Fluorine Substitution on Agrochemical Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | The high bond energy of the C-F bond makes it resistant to enzymatic cleavage. |

| Binding Affinity | Can be increased or decreased | Fluorine's electronegativity alters molecular electronics and potential for hydrogen bonding, affecting interaction with target sites. nih.gov |

| Lipophilicity | Generally increased | Affects the compound's ability to penetrate biological membranes and move within the target organism. |

| Acidity of Phenols | Increased | The electron-withdrawing nature of fluorine can lower the pKa of nearby hydroxyl groups, affecting ionization state and receptor interaction. |

Radiochemical Synthesis and Radiotracer Design, Focusing on Fluorine-18 Labeling

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of positron-emitting radionuclides. Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical characteristics, including a convenient half-life of 109.7 minutes and low positron energy (635 keV), which allows for high-resolution imaging. nih.govnih.gov

The development of ¹⁸F-labeled radiotracers is a cornerstone of modern diagnostic medicine and drug development. nih.gov The synthesis of these tracers typically involves introducing the ¹⁸F atom in the final steps of a synthetic sequence to maximize the decay-corrected yield. nih.gov Common methods include nucleophilic substitution reactions where ¹⁸F-fluoride, produced in a cyclotron, displaces a leaving group (like a tosylate, mesylate, or nitro group) on a precursor molecule. nih.govnih.gov

While the specific radiolabeling of Ethyl 2-fluoro-6-hydroxybenzoate with ¹⁸F is not detailed in the reviewed literature, its structure is amenable to such modification. A potential strategy could involve the synthesis of a precursor, such as Ethyl 2-nitro-6-hydroxybenzoate, followed by an aromatic nucleophilic substitution reaction with K[¹⁸F]F-Kryptofix 2.2.2 complex. The development of such ¹⁸F-labeled benzoate esters could enable in vivo studies of their distribution, metabolism, and target engagement.

Table 2: Key Properties of Fluorine-18 for PET Imaging

| Property | Value / Description | Significance in PET Imaging |

| Half-life | 109.7 minutes | Long enough for complex radiosynthesis and imaging studies over several hours, yet short enough to minimize patient radiation dose. nih.gov |

| Decay Mode | 97% Positron Emission (β+) | The primary mechanism that allows for detection in a PET scanner. nih.gov |

| Positron Energy (Emax) | 635 keV | Low energy results in a short travel distance before annihilation, leading to sharper, higher-resolution images. nih.gov |

| Production | Cyclotron via ¹⁸O(p,n)¹⁸F reaction | Allows for large-scale, high-purity production of ¹⁸F-fluoride. nih.gov |

Enzymatic Reaction Studies and Enzyme-Substrate Interaction Modeling

Understanding how a molecule interacts with biological systems at a molecular level is crucial for designing effective drugs and agrochemicals. This involves studying its behavior in the presence of enzymes and modeling its interaction with target proteins.

Kinetic Studies of Esterase-Catalyzed Hydrolysis for Mechanistic Understanding

Kinetic studies are performed to understand the rate at which an enzyme catalyzes a reaction and the mechanism by which a compound might inhibit that enzyme. For a compound like Ethyl 2-fluoro-6-hydroxybenzoate, a key reaction would be its hydrolysis by esterase enzymes, which are ubiquitous in biological systems. Such studies can determine kinetic parameters like the Michaelis constant (Km), which reflects the substrate's affinity for the enzyme, and the catalytic rate (kcat).

Furthermore, if the molecule is designed as an inhibitor, kinetic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive). For example, in a study of a related, more complex molecule, WZB117, kinetic analysis revealed it to be a competitive inhibitor of glucose uptake via the GLUT1 transporter, indicating that it likely binds to the same site as the natural substrate (glucose). nih.gov

Investigating Binding Mechanisms with Biomolecular Targets through Molecular Modeling

Molecular modeling is a computational technique used to predict and visualize how a molecule (a ligand) fits into the binding site of a target protein. This provides invaluable insights into the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For a fluorinated benzoate ester, molecular docking could be used to predict its binding orientation within a target enzyme's active site. The fluorine atom's role in binding can be specifically interrogated. For instance, molecular docking of the GLUT1 inhibitor WZB117 suggested that it binds to the exofacial (outward-facing) sugar-binding site of the transporter. nih.gov The modeling also helped explain the compound's selectivity by comparing the binding pocket of GLUT1 with that of another isoform, GLUT4. nih.gov Such computational approaches can guide the rational design of more potent and selective analogs by identifying opportunities to improve binding interactions.

Table 3: Stages of a Molecular Modeling Study for a Ligand

| Stage | Description | Objective |

| Target Preparation | Obtain the 3D structure of the target protein (from X-ray crystallography or homology modeling) and prepare it by adding hydrogens and assigning charges. | To create a realistic representation of the biological target. |

| Ligand Preparation | Generate a low-energy 3D conformation of the ligand (e.g., Ethyl 2-fluoro-6-hydroxybenzoate). | To prepare the molecule for docking in a chemically correct and energetically favorable state. |

| Molecular Docking | Computationally place the ligand into the defined binding site of the target protein in multiple possible orientations and conformations. | To predict the most likely binding pose of the ligand. |

| Scoring & Analysis | Use a scoring function to rank the different poses based on their predicted binding affinity. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds). | To identify the most stable binding mode and understand the forces driving the interaction. nih.gov |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-fluoro-6-hydroxybenzoate?

The compound is synthesized via esterification of a fluorinated salicylic acid derivative with ethanol, typically using a strong acid catalyst (e.g., concentrated sulfuric acid) under reflux conditions. Key steps include:

- Substrate preparation : Starting with 2-fluoro-6-hydroxybenzoic acid, activated for esterification.

- Reaction optimization : Monitoring temperature (60–80°C) and reaction time (4–6 hours) to balance yield and purity .

- Purification : Liquid-liquid extraction followed by recrystallization or column chromatography.

Q. How is Ethyl 2-fluoro-6-hydroxybenzoate characterized post-synthesis?

Standard characterization methods include:

- Spectroscopic analysis :

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorine position, ester group).

- FT-IR : Identification of hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1700–1750 cm⁻¹) stretches.

- Chromatography : HPLC or GC-MS to assess purity (>95% typical for research-grade material) .

Q. What are the primary research applications of Ethyl 2-fluoro-6-hydroxybenzoate?

The compound serves as:

- Intermediate : For synthesizing fluorinated analogs of pharmaceuticals or agrochemicals.

- Biological probe : Studying enzyme inhibition (e.g., cyclooxygenase) due to its structural similarity to salicylates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic approaches include:

- Catalyst screening : Testing alternatives to H₂SO₄ (e.g., p-toluenesulfonic acid or ionic liquids) to reduce side reactions.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require post-synthesis purification adjustments.

- Kinetic studies : Monitoring reaction progress via TLC or in-situ spectroscopy to identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions often arise from:

- Tautomerism : Fluorine’s electron-withdrawing effects may shift proton environments. Use 2D NMR (COSY, HSQC) for unambiguous assignments.

- Impurities : Trace solvents or byproducts (e.g., unreacted starting material) require rigorous purification and spiking experiments.

- Computational validation : Compare experimental NMR shifts with DFT-predicted values .

Q. What experimental designs are suitable for evaluating the compound’s antioxidant activity?

A multi-modal approach is recommended:

- In vitro assays :

- DPPH/ABTS radical scavenging : Measure IC₅₀ values under controlled pH and temperature.

- Metal chelation : UV-Vis spectroscopy to assess Fe²⁺/Cu²⁺ binding.

- Cell-based models :

- Oxidative stress induction : Use H₂O₂ or tert-butyl hydroperoxide in cultured cells, with ROS detection via fluorescent probes (e.g., DCFH-DA) .

Q. What strategies mitigate challenges in fluorinated analog synthesis?

Fluorine’s reactivity demands precise control:

- Protecting groups : Temporarily block the hydroxyl group during esterification to prevent side reactions.

- Low-temperature reactions : Minimize defluorination risks.

- Alternative fluorinating agents : Consider Selectfluor or DAST for regioselective fluorination in precursor stages .

Data Analysis and Interpretation

Q. How can researchers validate the reproducibility of synthetic protocols?

- Inter-laboratory validation : Collaborate with independent labs to replicate results.

- Statistical rigor : Report yields and purity with standard deviations (≥3 replicates).

- Open-data practices : Share raw spectral files and chromatograms in supplementary materials .

Q. What methodologies address low bioavailability in pharmacological studies?

- Prodrug design : Modify the ester moiety (e.g., replace ethyl with PEG-linked groups) to enhance solubility.

- Microencapsulation : Use liposomal delivery systems to improve cellular uptake.

- Metabolic stability assays : Incubate with liver microsomes to identify degradation pathways .

Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | DSC | 89–92°C | |

| LogP (octanol-water) | HPLC Retention Time | 2.1 ± 0.3 | |

| NMR Chemical Shift (¹H, OH) | DMSO-d6, 400 MHz | 10.2 ppm (s, 1H) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.